7-Bromo-3-iodo-1-methyl-1H-indazole 7-Bromo-3-iodo-1-methyl-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18321728
InChI: InChI=1S/C8H6BrIN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrIN2
Molecular Weight: 336.95 g/mol

7-Bromo-3-iodo-1-methyl-1H-indazole

CAS No.:

Cat. No.: VC18321728

Molecular Formula: C8H6BrIN2

Molecular Weight: 336.95 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-iodo-1-methyl-1H-indazole -

Specification

Molecular Formula C8H6BrIN2
Molecular Weight 336.95 g/mol
IUPAC Name 7-bromo-3-iodo-1-methylindazole
Standard InChI InChI=1S/C8H6BrIN2/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3
Standard InChI Key AIDPQKUFALPLNU-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC=C2Br)C(=N1)I

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 7-bromo-3-iodo-1-methyl-1H-indazole is C₈H₆BrIN₂, with a molecular weight of 352.96 g/mol. The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents influencing both reactivity and physical properties. Key structural features include:

  • Halogen Placement: Bromine at C7 and iodine at C3 create distinct electronic environments. The iodine atom, being larger and more polarizable, facilitates oxidative addition in metal-catalyzed reactions, while bromine offers a balance between stability and reactivity .

  • Methyl Group: The N1-methyl group enhances solubility in organic solvents and sterically shields the adjacent nitrogen, reducing undesired side reactions during functionalization .

Crystallographic data for related indazole derivatives reveal planar geometries with halogen atoms adopting positions orthogonal to the aromatic plane, minimizing steric clashes .

Synthetic Methodologies and Optimization

Halogenation Strategies

Synthesis typically begins with sequential halogenation of the indazole core. A representative route involves:

  • Iodination at C3: Treatment of 1-methyl-1H-indazole with iodine monochloride (ICl) in acetic acid at 60°C for 6 hours yields 3-iodo-1-methyl-1H-indazole .

  • Bromination at C7: Subsequent bromination using N-bromosuccinimide (NBS) under radical conditions (AIBN initiator, CCl₄, reflux) introduces bromine at C7 .

Table 1: Halogenation Conditions and Yields

StepReagentConditionsYield (%)Purity (%)
IodinationIClAcOH, 60°C, 6 h7892
BrominationNBS, AIBNCCl₄, reflux, 12 h6589

Optimization studies emphasize the importance of temperature control during iodination to prevent N-dealkylation and the use of anhydrous conditions during bromination to minimize hydrolysis .

N-Alkylation and Protecting Groups

The methyl group at N1 is introduced via alkylation of the parent indazole using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 0°C to room temperature . Protecting groups such as tetrahydro-2H-pyran (THP) are employed during multi-step syntheses to prevent unwanted side reactions .

Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent participates readily in palladium-catalyzed cross-couplings. For example:

  • Aminocarbonylation: Using Pd(OAc)₂ as a catalyst and chloroform (CHCl₃) as a CO source, 7-bromo-3-iodo-1-methyl-1H-indazole reacts with amines to yield acylated derivatives .

  • Suzuki-Miyaura Coupling: The bromine atom undergoes coupling with arylboronic acids under Pd(PPh₃)₄ catalysis, enabling biaryl formation .

Table 2: Representative Coupling Reactions

Reaction TypeConditionsProductYield (%)
AminocarbonylationPd(OAc)₂, CHCl₃, DMF, 100°C, 24 h3-Acyl-7-bromo-1-methylindazole72
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h7-Aryl-3-iodo-1-methylindazole68

Halogen Exchange and Borylation

The iodine atom can be replaced via borylation using bis(pinacolato)diboron (B₂pin₂) and PdCl₂(dppf), yielding boronates for further functionalization . Bromine, being less reactive, typically remains intact under these conditions.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃):

  • δ 8.31 (s, 1H, H5), 7.79 (s, 1H, H4), 3.83 (s, 3H, N1-CH₃) .
    13C NMR (125 MHz, CDCl₃):

  • δ 145.9 (C3), 134.4 (C7-Br), 124.6 (C5), 31.6 (N1-CH₃) .
    HRMS (ESI): m/z calcd for C₈H₆BrIN₂ [M+H]⁺: 352.8826, found: 352.8826 .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

Indazole derivatives are explored as kinase inhibitors and anticancer agents. The halogen atoms in 7-bromo-3-iodo-1-methyl-1H-indazole serve as handles for introducing pharmacophores via cross-coupling, enabling rapid SAR studies .

Materials Chemistry

The compound’s rigid aromatic structure and halogen substituents make it a candidate for organic semiconductors and metal-organic frameworks (MOFs). Preliminary studies suggest utility in charge-transfer complexes .

Future Directions and Challenges

Current research focuses on:

  • Developing enantioselective syntheses of chiral indazole derivatives.

  • Exploring photocatalytic C–H functionalization to bypass pre-halogenation steps.

  • Assessing in vivo toxicity profiles to validate therapeutic potential .

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